1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methylsulfanyl group attached to a propyl chain, which is further connected to the triazole ring. The presence of the methylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 3-(methylsulfanyl)propylamine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:
Starting Materials: 3-(Methylsulfanyl)propylamine and an appropriate azide.
Catalyst: Copper (I) catalyst, often in the form of copper sulfate or copper iodide.
Solvent: Common solvents include water, ethanol, or a mixture of both.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the methylsulfanyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a different triazole ring position.
3-Methylthiopropanol: Lacks the triazole ring but contains the methylsulfanyl group.
1-[3-(Methylsulfanyl)propyl]-5-oxo-3-pyrrolidinecarboxylic acid: Contains a pyrrolidine ring instead of a triazole ring.
Uniqueness
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring and the methylsulfanyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H12N4S |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(3-methylsulfanylpropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
BZMISBFNGYLXSO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1C=C(N=N1)N |
Origin of Product |
United States |
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